2,5-Anhydrotalitol 2,5-Anhydrotalitol
Brand Name: Vulcanchem
CAS No.: 54910-69-9
VCID: VC1816828
InChI: InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6+/m1/s1
SMILES: C(C1C(C(C(O1)CO)O)O)O
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol

2,5-Anhydrotalitol

CAS No.: 54910-69-9

Cat. No.: VC1816828

Molecular Formula: C6H12O5

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

2,5-Anhydrotalitol - 54910-69-9

Specification

CAS No. 54910-69-9
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
IUPAC Name (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6+/m1/s1
Standard InChI Key MCHWWJLLPNDHGL-KAZBKCHUSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]([C@H](O1)CO)O)O)O
SMILES C(C1C(C(C(O1)CO)O)O)O
Canonical SMILES C(C1C(C(C(O1)CO)O)O)O

Introduction

Chemical Structure and Properties

2,5-Anhydrotalitol is a six-carbon cyclic polyalcohol with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol . It belongs to the class of anhydrohexitols, specifically representing a dehydrated form of talitol where an internal ether bond connects carbons 2 and 5, creating a furanose ring structure. The systematic name according to IUPAC nomenclature is (2R,3S,4R,5S)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol .

The chemical structure features a tetrahydrofuran ring with hydroxyl groups at positions 3 and 4, and hydroxymethyl groups at positions 2 and 5. The stereochemistry is specifically defined by the parent sugar talitol, giving 2,5-anhydrotalitol its unique three-dimensional configuration. Its structural representation in the Carbohydrate Structure Database includes the following descriptors:

ParameterValue
Residue2,5anhTal-ol
Sizehex
Typeol
WURCSh1112h_2-5
Description2,5-anhydrotalitol
InChIInChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6+/m1/s1
InChIKeyMCHWWJLLPNDHGL-KAZBKCHUSA-N

Table 1: Structural parameters of 2,5-anhydrotalitol

The compound exhibits specific optical rotation, with the D-isomer having an optical rotation value of +44.5° in water . Physically, 2,5-anhydrotalitol appears as a crystalline solid with a melting point of 112-113°C . The boiling point is recorded as 110-115°C at 0.005 mm pressure .

Synthesis and Derivation

2,5-Anhydrotalitol can be obtained through several methods, with the most common being the deaminative cleavage of galactosamine-containing polysaccharides. This process involves treatment with nitrous acid followed by reduction:

Identification in Fungal Polysaccharides

2,5-Anhydrotalitol has been identified as a key structural component derived from galactosaminogalactan extracted from the cell walls of Aspergillus niger. In these studies, the galactosaminogalactan was subjected to nitrous acid deaminative cleavage followed by reduction with tritiated borohydride ([³H]KBH₄). The resulting products were separated by gel filtration, and 2,5-anhydrotalitol was identified as a component of the low-molecular-weight fractions . This finding has been crucial in establishing the presence of galactosamine in these polysaccharides and determining the linkage patterns within them.

Analytical Methods for Characterization

Various analytical techniques have been employed to identify and characterize 2,5-anhydrotalitol:

Chromatographic Methods

Paper chromatography and gel filtration have been widely used for the identification of 2,5-anhydrotalitol. In studies on galactosaminogalactan from Aspergillus niger, gel filtration on Bio-Gel P-2 columns was employed to separate the products of deaminative cleavage, with 2,5-anhydrotalitol eluting at a position near standard galactose .

Paper chromatography in specific solvent systems has been used to confirm the identity of 2,5-anhydrotalitol through comparison with authentic standards prepared by diazotization of galactosamine hydrochloride .

Enzymatic Analysis

Enzymatic assay procedures have been developed for the measurement of 2,5-anhydrohexitol fructose analogs, including 2,5-anhydrotalitol. These procedures are based on the measurement of ADP formed during enzymatic phosphorylation of the analogs by either hexokinase or fructokinase .

Two primary enzymatic assay systems have been documented:

  • The hexokinase procedure, which allows measurement of fructose, 2,5-anhydromannitol, and 2,5-anhydromannose

  • The fructokinase procedure, which permits measurement of fructose, 2,5-anhydromannitol, 2,5-anhydroglucitol, and 2,5-anhydrotalitol

These assays utilize a coupled system involving pyruvate kinase, phosphoenolpyruvate (PEP), lactate dehydrogenase, and NADH, enabling the detection of these compounds at concentrations up to 0.10 mM .

Spectroscopic Methods

Spectroscopic techniques, particularly FTIR spectroscopy, have been used to characterize 2,5-anhydrotalitol and related compounds. The spectra typically show characteristic absorption bands corresponding to the hydroxyl groups and the tetrahydrofuran ring structure .

Biological Significance and Applications

2,5-Anhydrotalitol has significant biological relevance, primarily in the context of structural studies of complex polysaccharides and cell wall components:

Structural Component in Fungal Cell Walls

2,5-Anhydrotalitol derivatives have been identified in studies of galactosaminogalactan from the cell walls of Aspergillus niger. The identification of galactopyranosyl 2,5-anhydrotalitol as a disaccharide derivative following deaminative cleavage has provided crucial information about the structure of this heteropolysaccharide .

The galactosaminogalactan from Aspergillus niger has been characterized as consisting of a linear array of hexopyranosyl units joined almost exclusively by α-(1→4) linkages, with hexosaminyl moieties distributed randomly along the chains. These findings, facilitated by the identification of 2,5-anhydrotalitol derivatives, have contributed to understanding the structure and possible roles of this macromolecule in hyphal structure .

Applications in Carbohydrate Analysis

The formation of 2,5-anhydrotalitol through deaminative cleavage of galactosamine-containing polysaccharides has been utilized as an analytical tool to:

  • Determine the presence and distribution of galactosamine residues in complex polysaccharides

  • Elucidate the linkage patterns in heteropolysaccharides

  • Quantify the degree of N-acetylation in amino sugar-containing polymers

This approach has been particularly valuable in studies of fungal cell wall components and other complex carbohydrates .

Flocculation Studies

In studies of flocculants produced by microorganisms such as Paecilomyces species, 2,5-anhydrotalitol has been identified as a marker component following deaminative cleavage of the galactosamine-containing flocculant . This indicates that 2,5-anhydrotalitol derivatives can play a role in analytical studies of bioflocculants, which have applications in wastewater treatment and other industrial processes.

Related Compounds and Structural Analogs

2,5-Anhydrotalitol belongs to a family of 2,5-anhydrohexitols that share the common feature of a tetrahydrofuran ring structure with hydroxyl and hydroxymethyl substituents. Several related compounds have been identified and studied:

2,5-Anhydromannitol

2,5-Anhydromannitol (also known as 2,5-anhydro-D-mannitol) is a closely related compound with similar structure but different stereochemistry . It has been extensively studied and has applications in carbohydrate metabolism research. The compound has the molecular formula C₆H₁₂O₅, identical to 2,5-anhydrotalitol, but differs in the spatial arrangement of the hydroxyl groups .

Properties of 2,5-anhydromannitol include:

PropertyValue
CAS41107-82-8
Molecular FormulaC₆H₁₂O₅
Molecular Weight164.16 g/mol
Systematic Name(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol

Table 2: Properties of 2,5-anhydromannitol, a structural analog of 2,5-anhydrotalitol

2,5-Anhydroglucitol

2,5-Anhydroglucitol is another related compound derived from glucosamine through deaminative cleavage. It is formed by the reduction of 2,5-anhydroglucose, which results from the deamination of glucosamine . This compound is also amenable to enzymatic analysis using the fructokinase procedure, similar to 2,5-anhydrotalitol.

Comparison of 2,5-Anhydrohexitols

The various 2,5-anhydrohexitols differ primarily in the stereochemistry of their hydroxyl groups, which affects their physical properties, reactivity, and biological functions. Their common structural feature—the tetrahydrofuran ring with hydroxymethyl groups at positions 2 and 5—allows them to be analyzed by similar methods and to participate in similar biochemical processes.

CompoundParent SugarKey Characteristics
2,5-AnhydrotalitolTalitolDerived from galactosamine; identified in fungal cell wall components
2,5-AnhydromannitolMannitolSubstrate for fructokinase and hexokinase; applications in carbohydrate metabolism studies
2,5-AnhydroglucitolGlucitolDerived from glucosamine; analyzed by fructokinase procedure

Table 3: Comparison of key 2,5-anhydrohexitols and their properties

Research Applications and Future Directions

The study of 2,5-anhydrotalitol continues to contribute to various areas of carbohydrate research:

Structural Biology

As a structural marker derived from galactosamine-containing polysaccharides, 2,5-anhydrotalitol provides valuable information about the composition and architecture of complex carbohydrates. Future research may explore its role in understanding the three-dimensional structures of glycans and their interactions with proteins.

Analytical Chemistry

The development of more sensitive and specific methods for detecting 2,5-anhydrotalitol could enhance our ability to analyze complex carbohydrates. Advanced mass spectrometric techniques combined with chromatographic methods offer promising approaches for the detailed characterization of 2,5-anhydrotalitol and related compounds.

Fungal Cell Wall Studies

Given its derivation from fungal cell wall components, 2,5-anhydrotalitol may continue to play a role in elucidating the structure and function of fungal cell walls. This could have implications for antifungal drug development and understanding fungal pathogenesis.

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